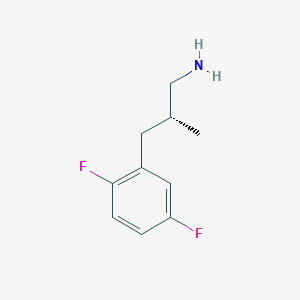
(2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of amphetamine derivatives. It is commonly known as 'fluoromethamphetamine' or 'FMA'. This compound has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. The purpose of
作用机制
The mechanism of action of ((2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine involves the inhibition of monoamine transporters, including dopamine and norepinephrine transporters. This inhibition leads to an increase in the release of dopamine and norepinephrine in the brain, which can lead to increased wakefulness, alertness, and euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (this compound)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine include increased dopamine and norepinephrine release in the brain, which can lead to increased wakefulness, alertness, and euphoria. Additionally, this compound has been shown to increase heart rate, blood pressure, and body temperature, which are common effects of other amphetamine derivatives.
实验室实验的优点和局限性
One advantage of ((2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine for lab experiments is its potential use as a research tool for studying the mechanisms of action of amphetamine derivatives. Additionally, this compound has been reported to exhibit a longer half-life compared to other amphetamine derivatives, which could be advantageous for certain studies. However, one limitation of (this compound)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine is its potential for abuse and addiction, which could pose ethical concerns for researchers.
未来方向
There are several future directions for the study of ((2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine. One potential direction is the investigation of its potential therapeutic use in the treatment of ADHD and narcolepsy. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential for abuse and addiction. Other future directions could include the development of new synthesis methods for (this compound)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine and the study of its potential use as a research tool for studying the mechanisms of action of amphetamine derivatives.
合成方法
The synthesis method of ((2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine involves the reaction of 2,5-difluorophenylacetone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting product is then purified by recrystallization to obtain pure (this compound)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine. This synthesis method has been reported in the literature and has been used by researchers to obtain the compound for various studies.
科学研究应用
((2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit stimulant properties similar to other amphetamine derivatives. Studies have shown that this compound can increase the release of dopamine and norepinephrine in the brain, which can lead to increased wakefulness, alertness, and euphoria. Additionally, (this compound)-3-(2,5-Difluorophenyl)-2-methylpropan-1-amine has been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
属性
IUPAC Name |
(2R)-3-(2,5-difluorophenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-7(6-13)4-8-5-9(11)2-3-10(8)12/h2-3,5,7H,4,6,13H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZIIZMRFWIZBS-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C(C=CC(=C1)F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


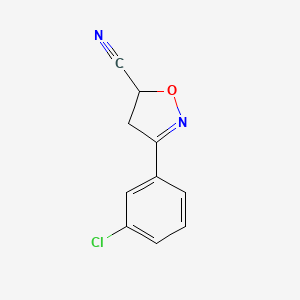

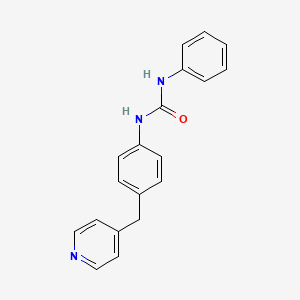
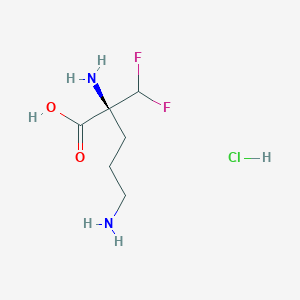
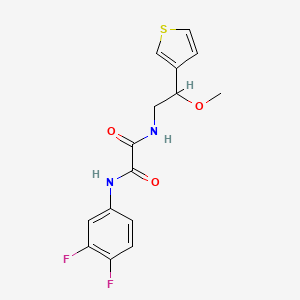
![(E)-4-(Dimethylamino)-N-[[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methyl]but-2-enamide](/img/structure/B2703583.png)
![ethyl 2-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2703585.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2703586.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2703588.png)
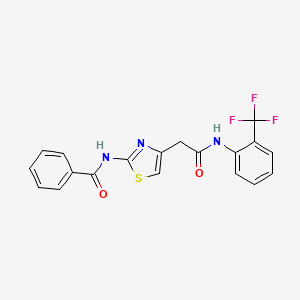
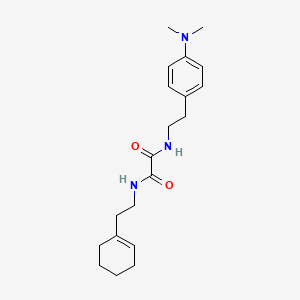
![N-(3,4-dimethoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2703591.png)